molecular formula C17H16N4O2S B12015487 4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-23-3

4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12015487
CAS No.: 613249-23-3
M. Wt: 340.4 g/mol
InChI Key: ROHIVWGBMGCJMW-WOJGMQOQSA-N
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Description

4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

4-((3-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

613249-23-3

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-22-14-7-3-5-12(9-14)11-18-21-16(19-20-17(21)24)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+

InChI Key

ROHIVWGBMGCJMW-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

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